![molecular formula C19H13Cl2N5O3 B2769830 9-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887889-28-3](/img/structure/B2769830.png)
9-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
9-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N5O3 and its molecular weight is 430.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Material Science :
- Aromatic polyamides with pendent dimethoxy-substituted triphenylamine units, synthesized from similar structural motifs, demonstrated excellent thermal stability and electrochromic properties, suggesting potential applications in electronic and optoelectronic devices (Chang & Liou, 2008).
- New aromatic polyamides incorporating (carbazol-9-yl)triphenylamine units exhibited enhanced redox stability and electrochromic performance, indicating their utility in developing advanced electrochromic devices (Wang & Hsiao, 2014).
Biological Activity and Antimicrobial Applications :
- Compounds with a purine base structure have been evaluated for antimicrobial activities. Notably, some derivatives showed potent activity against Mycobacterium tuberculosis, suggesting potential for antituberculosis drug development (Bakkestuen, Gundersen, & Utenova, 2005).
- Novel thiourea derivatives, synthesized from similar core structures, exhibited significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate potential applications in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
9-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O3/c1-29-11-5-2-9(3-6-11)17-23-14(16(22)27)15-18(25-17)26(19(28)24-15)10-4-7-12(20)13(21)8-10/h2-8H,1H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZPUVVJZAYTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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